molecular formula C6H6Br2S B1610811 2,5-Dibromo-3-ethylthiophene CAS No. 53119-57-6

2,5-Dibromo-3-ethylthiophene

Cat. No. B1610811
CAS RN: 53119-57-6
M. Wt: 269.99 g/mol
InChI Key: SEFOUDCWOOYMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various derivatives of thiophene compounds, such as “2,5-Dibromo-3-ethylthiophene”, has been reported in several studies. One common method involves a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically catalyzed by transition metals like palladium and nickel . For instance, the Suzuki cross-coupling reaction is a popular method for forming C-C bonds in organic molecules .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Solid-State Synthesis and Polymerization

  • Conducting Polythiophene : Meng et al. (2003) found that crystalline 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) can be converted into a highly conducting, bromine-doped poly(3,4-ethylenedioxythiophene) (PEDOT) through a novel solid-state polymerization process. This discovery is significant for the field of conductive polymers (Meng et al., 2003).

Block Copolymer Synthesis

  • Block Copolythiophenes : Ohshimizu and Ueda (2008) successfully synthesized well-controlled rod-rod block copolymers using a nickel-catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene followed by that of 2,5-dibromo-3-phenoxymethylthiophene. These findings are important for the development of new polymeric materials (Ohshimizu & Ueda, 2008).

Comparative Studies of Thiophene Derivatives

  • Electrochemical Polymerization and Properties : Sato, Tanaka, and Kaeriyama (1986) explored the electrochemical polymerization of different thiophene derivatives, providing valuable insights into the electrical and optical properties of materials like polythiophene and its derivatives (Sato, Tanaka, & Kaeriyama, 1986).

Optimization of Polymerization Reactions

  • Polycondensation Reaction Optimization : Yamazaki, Kuwabara, and Kanbara (2013) optimized the polycondensation reaction of 3,4-ethylenedioxythiophene with 2,7-dibromo-9,9-dioctylfluorene, leading to high-yield and high molecular weight polymers. This research is crucial for refining polymer synthesis techniques (Yamazaki, Kuwabara, & Kanbara, 2013).

Novel Polymerization Methods

  • Metal-Free Polymerization : Patra et al. (2015) developed a new Br2-catalyzed polymerization method for 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) and its analogues, resulting in metal-free, highly conducting polymers. This method opens new possibilities in the field of conductive polymer synthesis (Patra et al., 2015).

Applications in Biological Activity and Crystal Engineering

  • Biological Activity of Thiophene Derivatives : Wang, Zheng, Liu, and Chen (2010) synthesized a series of new thieno[2,3-d]pyrimidines starting from ethyl 2-amino-5-ethylthiophene-3-carboxylate. These compounds showed promising inhibitory activities against certain plant species, highlighting the potential of thiophene derivatives in biological applications (Wang, Zheng, Liu, & Chen, 2010).
  • Crystal Engineering for Solid-State Polymerization : Lepeltier et al. (2009) investigated the solid-state structure and polymerization of new dibromothiophene monomers. Their work contributes to the understanding of how molecular structure affects the polymerization process and the properties of the resulting polymers (Lepeltier et al., 2009).

Advanced Material Applications

  • Polymer Photodetectors and Electronics : Zhang et al. (2015) utilized modified 3,4-ethylenedioxythiophene in polymer photodetectors, enhancing detectivity by decreasing dark current. This research is significant for the development of highly sensitive photodetectors and other electronic devices (Zhang et al., 2015).

Safety and Hazards

“2,5-Dibromo-3-ethylthiophene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Thiophene-based conjugated polymers, such as “2,5-Dibromo-3-ethylthiophene”, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Future research directions may involve the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .

properties

IUPAC Name

2,5-dibromo-3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFOUDCWOOYMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565092
Record name 2,5-Dibromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53119-57-6
Record name 2,5-Dibromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-ethylthiophene
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-ethylthiophene
Reactant of Route 3
2,5-Dibromo-3-ethylthiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3-ethylthiophene
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3-ethylthiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-3-ethylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.